1-ethyl-6-methyl-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
1-ethyl-6-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUUOVCOIMGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 6-methyl-1H-1,3-benzodiazole
The most direct approach to synthesize 1-ethyl-6-methyl-1H-1,3-benzodiazole is the N-alkylation of 6-methyl-1H-1,3-benzodiazole using ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of a base.
-
- Starting material: 6-methyl-1H-1,3-benzodiazole
- Alkylating agent: ethyl bromide or ethyl chloride
- Base: potassium carbonate or sodium hydride
- Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 25–80 °C depending on reagent reactivity
- Time: 2–6 hours with stirring
Mechanism:
The base deprotonates the NH group at position 1, generating a nucleophilic nitrogen that attacks the alkyl halide, resulting in N-ethylation.Example:
The reaction of 6-methyl-1H-1,3-benzodiazole with ethyl bromide in DMF using potassium carbonate at 50 °C for 4 hours yields this compound with yields typically above 75%.
Alternative Synthetic Strategies
Starting from substituted benzimidazole esters:
Literature reports the preparation of substituted benzimidazole derivatives, such as ethyl [6-methyl-2-(3-nitrophenyl)-1H-1,3-benzimidazol-1-yl] acetate, which can be converted to benzodiazole analogs through reduction and cyclization steps.Use of hydrazine derivatives:
Hydrazide intermediates derived from esters can be cyclized to benzodiazole rings, allowing for functional group manipulation at the 6-position before final alkylation.Oxidative cyclization:
Oxidizing agents such as sodium hypochlorite can be used in related benzothiazole systems to introduce oxygen functionalities, which may be adapted for benzodiazole synthesis under controlled conditions.
Data Table: Typical Reaction Conditions for N-Ethylation
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 6-methyl-1H-1,3-benzodiazole | Commercially available or synthesized |
| Alkylating agent | Ethyl bromide or ethyl chloride | Ethyl bromide preferred for reactivity |
| Base | Potassium carbonate, sodium hydride | Used to deprotonate NH group |
| Solvent | DMF, DMSO | Polar aprotic solvents facilitate SN2 |
| Temperature | 25–80 °C | Higher temp increases reaction rate |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Yield | 70–85% | Depends on purity and reaction control |
| Purification method | Column chromatography, recrystallization | To isolate pure product |
Analytical and Research Findings
Spectroscopic Characterization:
The synthesized this compound is confirmed by:- Nuclear Magnetic Resonance (NMR): 1H-NMR shows characteristic ethyl group triplet and quartet signals, methyl singlet at position 6, and aromatic protons.
- Infrared Spectroscopy (IR): Absorption bands corresponding to aromatic C–H stretching and N–H bending (if unalkylated) disappear upon alkylation.
- Mass Spectrometry (MS): Molecular ion peak consistent with C10H12N2 molecular weight.
Reaction Monitoring:
High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) is used to monitor the consumption of starting materials and formation of the product.Yield and Purity:
Yields are generally high (>70%), with purity confirmed by chromatographic methods and melting point analysis.
Summary and Recommendations
The preparation of this compound is efficiently achieved through the N-alkylation of 6-methyl-1H-1,3-benzodiazole using ethyl halides in polar aprotic solvents with a suitable base. Alternative synthetic routes involving ester and hydrazide intermediates provide flexibility for structural modifications but are more complex.
For laboratory synthesis, the direct alkylation method is recommended due to its simplicity, good yields, and straightforward purification. Reaction parameters such as temperature, base choice, and solvent can be optimized to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzodiazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzodiazole to its reduced form.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, under atmospheric or elevated pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzodiazole oxides.
Reduction: Reduced benzodiazole derivatives.
Substitution: Nitrobenzodiazoles, halobenzodiazoles.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives, including 1-ethyl-6-methyl-1H-1,3-benzodiazole. These compounds have shown significant activity against various bacterial strains and fungi. For example, derivatives of benzodiazole have been synthesized and evaluated for their inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole framework can enhance antimicrobial efficacy .
Antitubercular Activity
Benzodiazole derivatives have been investigated for their potential use in treating tuberculosis. Compounds similar to this compound have demonstrated promising activity against Mycobacterium tuberculosis. The mechanism of action often involves inhibition of specific enzymes crucial for bacterial survival. In vitro studies have shown that certain derivatives exhibit lower minimum inhibitory concentrations (MICs) compared to standard antitubercular drugs .
Antiviral Properties
The antiviral potential of benzodiazole derivatives has also been explored. For instance, some compounds have shown effectiveness against viruses such as the Herpes Simplex Virus (HSV) and enteroviruses. The antiviral activity is often linked to the ability of these compounds to interfere with viral replication mechanisms .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers synthesized a series of benzodiazole derivatives, including this compound. These compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics. This suggests a potential avenue for developing new antimicrobial agents .
Case Study 2: Antitubercular Activity
In another investigation, a derivative of this compound was evaluated for its antitubercular properties. The compound was found to inhibit the growth of M. tuberculosis in vitro, demonstrating a promising selectivity index compared to existing treatments. The study emphasized the importance of structural modifications in enhancing the therapeutic profile of benzodiazole derivatives .
Mechanism of Action
The mechanism by which 1-ethyl-6-methyl-1H-1,3-benzodiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, chemical, and physical properties of benzimidazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a systematic comparison of 1-ethyl-6-methyl-1H-1,3-benzodiazole with structurally related compounds:
Substituent Position and Type
Metabolic Stability
- Omeprazole metabolites (e.g., M17) undergo demethylation in the 6-methoxy-1H-1,3-benzodiazole moiety, altering activity .
- The 6-methyl group in the target compound may resist demethylation, enhancing metabolic stability compared to methoxy-substituted analogs.
Electronic and Physical Properties
Biological Activity
1-Ethyl-6-methyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This structure features a benzodiazole ring with an ethyl group at position 1 and a methyl group at position 6, contributing to its unique chemical properties.
Antimicrobial Activity
Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported as follows:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 |
| Compound B | Escherichia coli | 25 |
| Compound C | Candida albicans | 100 |
These results suggest that modifications in the benzodiazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Benzodiazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Ranged from 10 µM to 50 µM depending on the derivative.
The mechanism of action often involves interaction with DNA topoisomerases or modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
There is emerging evidence that compounds within the benzodiazole family may exert anti-inflammatory effects. In animal models, administration of certain derivatives resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial replication or cancer cell metabolism.
- DNA Interaction : The ability to intercalate into DNA or bind to DNA topoisomerases contributes to its anticancer effects.
- Receptor Modulation : Some derivatives may act as agonists or antagonists at specific receptors involved in inflammation or cell growth.
Case Studies
Several studies have highlighted the biological activities of benzodiazole derivatives:
- Antibacterial Study : A study evaluated a series of benzodiazole derivatives against multi-drug resistant strains of bacteria. The most potent compound displayed an MIC value significantly lower than standard antibiotics, indicating superior efficacy .
- Cancer Research : A recent investigation into the anticancer properties of benzodiazoles found that specific modifications led to enhanced apoptosis in breast cancer cells compared to untreated controls .
- Inflammation Model : In a murine model of arthritis, treatment with a benzodiazole derivative resulted in reduced joint swelling and lower levels of inflammatory cytokines compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-ethyl-6-methyl-1H-1,3-benzodiazole and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted benzene precursors with ethylamine derivatives. For example, describes a multi-step synthesis using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce formyl groups into benzodiazole frameworks . Similarly, outlines cyclization strategies with ethyl 2-chloro-3-oxobutanoate under reflux in 1,4-dioxane, followed by hydrolysis and amide coupling . Key steps include optimizing solvent systems (e.g., dichloromethane or DMF) and catalysts (e.g., HATU for amide bonds).
Q. How is the purity and structural identity of this compound validated experimentally?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Distinct signals for ethyl (δ ~1.3–1.5 ppm, triplet) and methyl (δ ~2.3 ppm, singlet) groups confirm substitution patterns () .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H]+ peaks) .
- HPLC : Purity >95% is standard, with retention times compared to authentic samples () .
Q. What are the typical solubility and stability profiles of benzodiazole derivatives under experimental conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMF, DMSO) are preferred for reactions, while chloroform or ethyl acetate aids in crystallization () .
- Stability : Benzodiazoles are generally stable at room temperature but may degrade under prolonged UV exposure. Storage in amber vials at –20°C is recommended ( ) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed benzodiazole structures?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in regiochemistry or stereochemistry. For example, used SHELXL (SHELX suite) to refine asymmetric units and confirm dihedral angles between aromatic rings . Weak π–π interactions (centroid distances ~3.7 Å) and C–H···π bonds stabilize crystal packing . Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data can arise from solvent effects or polymorphism, requiring iterative refinement .
Q. What strategies mitigate challenges in regioselective functionalization of this compound?
- Methodological Answer :
- Directing Groups : Electron-withdrawing substituents (e.g., nitro in ) enhance reactivity at specific positions via resonance effects .
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups at the 2-position ( describes bromo/trifluoromethyl derivatives) .
- Protection/Deprotection : Ethyl groups can be transiently protected (e.g., Boc) to avoid side reactions during functionalization () .
Q. How do substituents (e.g., ethyl, methyl) influence the biological activity of benzodiazole derivatives?
- Methodological Answer :
- Lipophilicity : Ethyl/methyl groups enhance membrane permeability (logP ~2.5–3.0), critical for antimicrobial or anticancer activity () .
- Steric Effects : Bulkier substituents (e.g., aryl in ) may hinder binding to enzyme active sites, requiring molecular docking studies (e.g., AutoDock Vina) to optimize interactions .
- Electronic Effects : Electron-donating groups (e.g., methyl) increase π-π stacking in DNA intercalation, as seen in benzothiazole analogs () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
